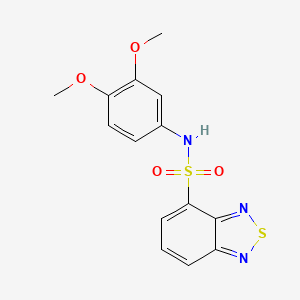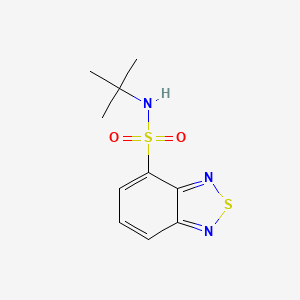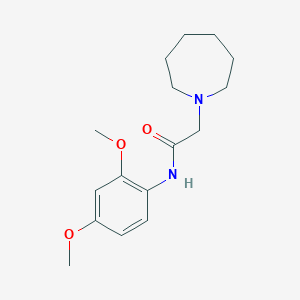![molecular formula C16H19NO3S B4422052 4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide, also known as MPEBS, is a chemical compound with potential applications in scientific research. This sulfonamide derivative has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mécanisme D'action
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide selectively inhibits GPCRs by binding to a specific site on the receptor known as the allosteric site. This binding changes the conformation of the receptor, leading to a decrease in its activity. This compound has been shown to selectively inhibit certain GPCRs, such as the dopamine D4 receptor and the 5-HT7 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of the dopamine D4 receptor, which is involved in the regulation of mood, behavior, and cognition. This compound has also been shown to decrease the activity of the 5-HT7 receptor, which is involved in the regulation of mood, sleep, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide is its selectivity for certain GPCRs, which makes it a valuable tool for studying their function. However, this compound has limitations for lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and concentration.
Orientations Futures
There are several future directions for 4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide research. One direction is to study its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and schizophrenia. Another direction is to explore its selectivity for other GPCRs and its potential applications in the study of other signaling pathways. Further studies are also needed to determine its optimal dosage and concentration and to assess its potential toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the study of GPCRs. It has been synthesized through various methods and has been shown to selectively inhibit certain GPCRs, leading to various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and requires further studies to determine its optimal dosage and concentration and to assess its potential toxicity. There are several future directions for this compound research, including its potential therapeutic applications and its selectivity for other GPCRs.
Applications De Recherche Scientifique
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide has potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling. This compound has been shown to selectively inhibit certain GPCRs, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-12-4-6-14(7-5-12)13(2)17-21(18,19)16-10-8-15(20-3)9-11-16/h4-11,13,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXNICYCANLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4421979.png)
![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)

![3-{[(2,4-dichlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421995.png)
![N-(2,6-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421999.png)


![2-[(2-methylbenzyl)thio]pyrimidine](/img/structure/B4422031.png)



![N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4422064.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4422065.png)
